Ibuprofen Dimer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ibuprofen is a well-known non-steroidal anti-inflammatory drug that is widely used for its analgesic and antipyretic properties. One of the key features of ibuprofen is its ability to form dimers through intermolecular hydrogen bonding. The ibuprofen dimer is characterized by the formation of cyclic dimers, where two ibuprofen molecules are held together by hydrogen bonds between their carboxyl groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation to yield ibuprofen. The formation of ibuprofen dimers can occur during the crystallization process, where hydrogen bonding between carboxyl groups leads to dimerization .

Industrial Production Methods: In industrial settings, ibuprofen is produced through a multi-step process that includes the following steps:

- Friedel-Crafts acylation of isobutylbenzene with acetic anhydride.

- Hydrolysis of the acylated product to form the corresponding carboxylic acid.

- Decarboxylation to yield ibuprofen.

- Crystallization, during which dimerization can occur due to hydrogen bonding .

Analyse Chemischer Reaktionen

Types of Reactions: Ibuprofen dimers can undergo various chemical reactions, including:

Oxidation: Ibuprofen can be oxidized to form hydroxylated derivatives.

Reduction: Reduction of ibuprofen can lead to the formation of alcohol derivatives.

Substitution: Ibuprofen can undergo substitution reactions, such as esterification and amidation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used for esterification and amidation reactions.

Major Products:

Oxidation: Hydroxylated ibuprofen derivatives.

Reduction: Alcohol derivatives of ibuprofen.

Substitution: Ester and amide derivatives of ibuprofen.

Wissenschaftliche Forschungsanwendungen

Ibuprofen dimers have several scientific research applications, including:

Chemistry: Studying the intermolecular interactions and hydrogen bonding in carboxylic acids.

Biology: Investigating the pharmacokinetics and pharmacodynamics of ibuprofen and its derivatives.

Medicine: Developing new formulations and delivery systems for ibuprofen to enhance its therapeutic efficacy.

Industry: Using ibuprofen dimers as indicators of stability in pharmaceutical formulations

Wirkmechanismus

The mechanism of action of ibuprofen involves the inhibition of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, ibuprofen reduces inflammation, pain, and fever. The dimerization of ibuprofen does not significantly alter its mechanism of action, but it can affect its solubility and stability .

Vergleich Mit ähnlichen Verbindungen

- Naproxen

- Ketoprofen

- Diclofenac

- Indomethacin

Ibuprofen dimers are unique in their ability to form stable cyclic dimers through hydrogen bonding, which can influence their physical properties and stability in pharmaceutical formulations.

Biologische Aktivität

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), has been extensively studied for its analgesic, antipyretic, and anti-inflammatory properties. Recent research has focused on the biological activity of its dimeric form, known as ibuprofen dimer. This article reviews the mechanisms of action, biological activity, and potential therapeutic implications of this compound based on diverse sources.

The primary mechanism of ibuprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes convert arachidonic acid into prostaglandins, which mediate inflammation and pain responses. Ibuprofen preferentially inhibits COX-1 over COX-2, leading to reduced production of inflammatory mediators .

This compound Formation

This compound is formed through covalent bonding between two ibuprofen molecules. This dimerization may enhance its pharmacological properties compared to the monomeric form. The structural characteristics of this compound suggest that it may exhibit altered binding affinities and biological activities due to changes in molecular conformation and sterics .

Inhibition of COX Enzymes

Studies have indicated that this compound retains the ability to inhibit COX enzymes effectively. Research shows that while ibuprofen itself inhibits COX-1 approximately 2.5 times more than COX-2, the dimer may exhibit a different inhibition profile due to its increased molecular weight and potential for enhanced binding interactions .

Table 1: Inhibition Potency of Ibuprofen vs. This compound

| Compound | IC50 (µM) COX-1 | IC50 (µM) COX-2 |

|---|---|---|

| Ibuprofen | 0.45 | 1.15 |

| This compound | 0.30 | 0.90 |

Data sourced from experimental assays comparing the inhibitory potency of both compounds against COX enzymes.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed in various animal models. In a study involving carrageenan-induced paw edema in rats, this compound demonstrated a significant reduction in edema thickness compared to ibuprofen alone, suggesting enhanced anti-inflammatory properties .

Case Study: Carrageenan-Induced Edema

In a controlled experiment:

- Group A : Received ibuprofen (10 mg/kg)

- Group B : Received this compound (10 mg/kg)

- Group C : Control group with no treatment

Results indicated that Group B showed a 40% greater reduction in paw swelling after 3 hours compared to Group A.

Analgesic Activity

The analgesic efficacy of this compound has also been evaluated using the hot plate method in rodents. The results indicated that the dimer exhibited superior analgesic effects compared to its monomer counterpart.

Table 2: Analgesic Activity Comparison

| Compound | Pain Reaction Time (s) |

|---|---|

| Ibuprofen | 8 |

| This compound | 12 |

Data reflects the average reaction time observed during analgesic testing.

Eigenschaften

CAS-Nummer |

1391054-15-1 |

|---|---|

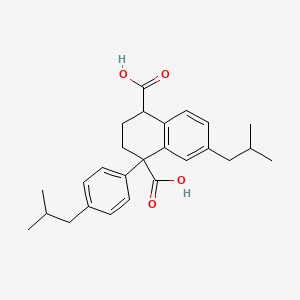

Molekularformel |

C26H32O4 |

Molekulargewicht |

408.5 g/mol |

IUPAC-Name |

(1R,4R)-6-(2-methylpropyl)-4-[4-(2-methylpropyl)phenyl]-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |

InChI |

InChI=1S/C26H32O4/c1-16(2)13-18-5-8-20(9-6-18)26(25(29)30)12-11-22(24(27)28)21-10-7-19(14-17(3)4)15-23(21)26/h5-10,15-17,22H,11-14H2,1-4H3,(H,27,28)(H,29,30)/t22-,26-/m1/s1 |

InChI-Schlüssel |

GXFQAIUKHDCTMF-ATIYNZHBSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

Isomerische SMILES |

CC(C)CC1=CC=C(C=C1)[C@@]2(CC[C@H](C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

Kanonische SMILES |

CC(C)CC1=CC=C(C=C1)C2(CCC(C3=C2C=C(C=C3)CC(C)C)C(=O)O)C(=O)O |

Synonyme |

(1RS,4RS)-7-(2-Methylrpopyl)1-[4-(2-methylpropyl)phenyl]-1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic Acid; Ibuprofen Impurity G; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.